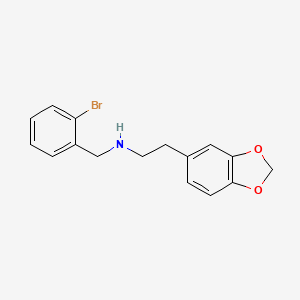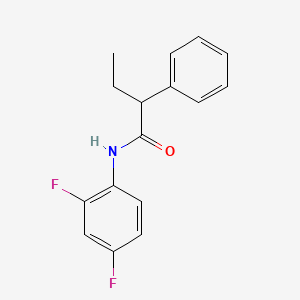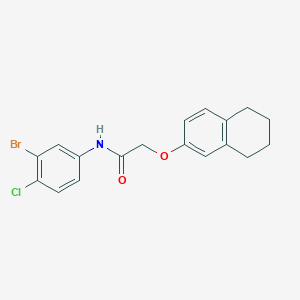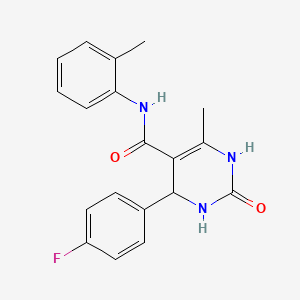![molecular formula C21H20O4 B5137123 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde](/img/structure/B5137123.png)
3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde, also known as MNPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MNPB is a derivative of benzaldehyde that contains a naphthyl group and a methoxy group, which gives it unique properties that make it useful in a variety of applications. In
Mécanisme D'action
The mechanism of action of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are key factors in the development of many diseases. 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has also been shown to have anticancer properties, as it can induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde is its versatility. It can be used in a variety of research areas and has a wide range of biological activities. 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde. One area of interest is its potential use in the development of new drugs for the treatment of various diseases. 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has been shown to have anticancer properties, and further research could lead to the development of new cancer therapies. Additionally, 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of inflammatory and oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde and its potential uses in scientific research.
Méthodes De Synthèse
The synthesis of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde involves the reaction of 3-(1-naphthyloxy)propan-1-ol with 3-methoxy-4-formylbenzene in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde. The synthesis method has been optimized to produce high yields of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde with excellent purity.
Applications De Recherche Scientifique
3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has been used in a variety of research areas, including neuroscience, cancer research, and drug development.
Propriétés
IUPAC Name |
3-methoxy-4-(3-naphthalen-1-yloxypropoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-23-21-14-16(15-22)10-11-20(21)25-13-5-12-24-19-9-4-7-17-6-2-3-8-18(17)19/h2-4,6-11,14-15H,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYKCPLADGKRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-chloro-4-phenyl-2-quinazolinyl)thio]-N-(2-cyanophenyl)propanamide](/img/structure/B5137045.png)
![4-[(2-furylmethyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B5137049.png)
![2-(4-methoxyphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B5137050.png)



![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B5137080.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5137088.png)


![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B5137110.png)

![N-cyclohexyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5137138.png)